Fmoc-L-2-Nitrophénylalanine

Vue d'ensemble

Description

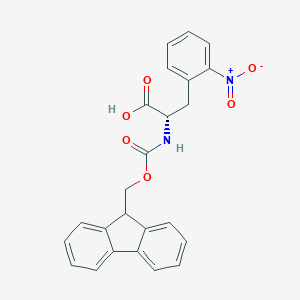

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-L-2-Nitrophénylalanine est un dérivé de la phénylalanine, qui est l'un des 20 acides aminés standards utilisés dans la synthèse des peptides . Le groupe Fmoc (9-fluorénylméthyloxycarbonyle) est un groupe protecteur courant utilisé dans la synthèse de peptides en phase solide. Il peut être éliminé dans des conditions basiques douces, permettant l'addition séquentielle d'acides aminés à une chaîne peptidique croissante .

Fabrication de matériaux biofonctionnels

This compound pourrait potentiellement être utilisé dans la fabrication de matériaux biofonctionnels. Par exemple, il a été démontré que de courts peptides portant un groupe aromatique à leurs N-termini s'auto-assemblent en nanostructures supramoléculaires dans des conditions aqueuses, facilitant la formation d'hydrogels . Ces hydrogels ont des applications potentielles dans l'administration de médicaments, l'ingénierie tissulaire et d'autres domaines biomédicaux .

Analyse Biochimique

Biochemical Properties

Fmoc-L-2-Nitrophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nitro group on the phenyl ring can participate in redox reactions, influencing the overall reactivity of the compound. Fmoc-L-2-Nitrophenylalanine is also known to interact with other biomolecules, including nucleic acids and lipids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of Fmoc-L-2-Nitrophenylalanine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to changes in gene expression. Additionally, Fmoc-L-2-Nitrophenylalanine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of action of Fmoc-L-2-Nitrophenylalanine involves several key interactions at the molecular level. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. Fmoc-L-2-Nitrophenylalanine can also bind to specific proteins and nucleic acids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-2-Nitrophenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Fmoc-L-2-Nitrophenylalanine can undergo degradation, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-2-Nitrophenylalanine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular signaling pathways. At high doses, Fmoc-L-2-Nitrophenylalanine can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .

Metabolic Pathways

Fmoc-L-2-Nitrophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The nitro group can be reduced to form amines, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of Fmoc-L-2-Nitrophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-L-2-Nitrophenylalanine can interact with intracellular proteins and nucleic acids, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of Fmoc-L-2-Nitrophenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity of Fmoc-L-2-Nitrophenylalanine can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a complex organic compound with significant potential in biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl substituent. This unique structure contributes to its physicochemical properties and biological activity.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 299.29 g/mol |

| Chirality | Contains a chiral center |

| Functional Groups | Amino, carboxylic acid, nitro, aromatic |

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The Fmoc group can facilitate stable interactions with proteins, while the nitrophenyl moiety may participate in electron transfer processes or serve as a signaling molecule in metabolic pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : The presence of aromatic systems suggests potential anticancer properties through mechanisms such as DNA intercalation or inhibition of topoisomerases.

- Neuroprotective Effects : Fluorene derivatives have been associated with neuroprotective effects, likely due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antitumor Studies : In vitro assays have demonstrated that derivatives of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving naphthalene derivatives have highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotection Trials : Investigations into the neuroprotective effects of fluorene-based compounds reveal their potential in preventing neuronal damage in models of neurodegenerative diseases. These studies suggest that modulation of oxidative stress pathways may be a critical mechanism .

- Anti-inflammatory Research : Recent studies have focused on the anti-inflammatory properties of related compounds, showing significant reductions in pro-inflammatory cytokines in cell culture models. This suggests that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid could play a role in developing therapies for chronic inflammatory conditions .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943325 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-30-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.